(Rac)-TBAJ-876

Antimycobacterial activity Minimum Inhibitory Concentration (MIC) Drug Discovery

(Rac)-TBAJ-876 (sorfequiline) is a second-generation diarylquinoline (DARQ) antibiotic under clinical development for the treatment of drug-susceptible and drug-resistant tuberculosis (TB). As an analog of the first-in-class drug bedaquiline, it targets the mycobacterial ATP synthase enzyme to inhibit energy production in *Mycobacterium tuberculosis*.

Molecular Formula C31H37BrN4O7
Molecular Weight 657.6 g/mol
Cat. No. B15567515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-TBAJ-876
Molecular FormulaC31H37BrN4O7
Molecular Weight657.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3
InChIKeyHHDDKDPLFXIPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Rac)-TBAJ-876: A Next-Generation Diarylquinoline for Tuberculosis Research and Drug Development


(Rac)-TBAJ-876 (sorfequiline) is a second-generation diarylquinoline (DARQ) antibiotic under clinical development for the treatment of drug-susceptible and drug-resistant tuberculosis (TB) [1]. As an analog of the first-in-class drug bedaquiline, it targets the mycobacterial ATP synthase enzyme to inhibit energy production in *Mycobacterium tuberculosis* [2]. Structural modifications in TBAJ-876 aim to improve upon the limitations of bedaquiline, resulting in a compound with a distinct pharmacological and safety profile designed for use in novel, potentially shorter-duration combination regimens [3].

Why Bedaquiline and Other Diarylquinolines Cannot Be Directly Substituted for (Rac)-TBAJ-876


While bedaquiline and TBAJ-876 share a drug class and molecular target, they are not interchangeable. TBAJ-876 was specifically engineered to address bedaquiline's key liabilities, including a significant risk of cardiotoxicity (QTc prolongation via hERG channel inhibition), high lipophilicity leading to a very long terminal half-life and extensive tissue accumulation, and a narrow therapeutic window against emerging resistant strains [1]. These distinct physicochemical and pharmacological properties dictate different dosing, safety monitoring requirements, and efficacy against specific *M. tuberculosis* populations. Therefore, substituting bedaquiline or other analogs for TBAJ-876 in a research or clinical development setting would invalidate the specific efficacy and safety hypotheses being tested, particularly those related to treatment-shortening regimens or overcoming bedaquiline resistance [2].

Quantitative Comparative Evidence for (Rac)-TBAJ-876 Over Bedaquiline


In Vitro Potency Advantage Against Drug-Susceptible M. tuberculosis

TBAJ-876 demonstrates significantly greater in vitro potency against drug-susceptible *M. tuberculosis* compared to bedaquiline, a key differentiator for its potential to shorten treatment duration. In head-to-head comparisons, the MIC of TBAJ-876 is approximately 8- to 10-fold lower than that of bedaquiline .

Antimycobacterial activity Minimum Inhibitory Concentration (MIC) Drug Discovery

Superior Efficacy Against Bedaquiline-Resistant M. tuberculosis Mutants

TBAJ-876 retains greater activity against the clinically relevant Rv0678 mutant strain, which confers low-level resistance to bedaquiline. In a murine TB model, the MIC of TBAJ-876 against an Rv0678 mutant was 10-fold lower than that of bedaquiline, and a 4-fold lower dose of TBAJ-876 (≥6.25 mg/kg) was more efficacious than bedaquiline at 25 mg/kg [1].

Drug Resistance Rv0678 Mutation In Vivo Efficacy

Enhanced In Vivo Sterilizing Activity and Treatment-Shortening Potential

TBAJ-876 demonstrates superior treatment-shortening potential compared to bedaquiline in a preclinical relapse model. When substituted for bedaquiline in a combination regimen, a 4-fold lower dose of TBAJ-876 (6.25 mg/kg) achieved equipotent sterilizing activity to a 25 mg/kg dose of another next-generation analog, TBAJ-587, which itself had already demonstrated a significant reduction in relapse rates compared to bedaquiline at the same 25 mg/kg dose [1].

Sterilizing Activity Murine Model Treatment Shortening

Clinical Proof of Superior Sputum Conversion Rates in Phase 2 Trial

In a Phase 2 clinical trial (NC-009), the SPaL regimen containing 100 mg of TBAJ-876 demonstrated significantly greater early bactericidal activity compared to both the BPaL regimen containing bedaquiline and the standard HRZE regimen. The 8-week sputum culture conversion rate was higher and occurred faster in the TBAJ-876 arm [1].

Phase 2 Clinical Trial Sputum Conversion Efficacy

Primary Application Scenarios for (Rac)-TBAJ-876 Based on Quantitative Evidence


Drug Discovery and Lead Optimization for Shorter TB Regimens

TBAJ-876 is ideal for research programs focused on developing ultra-short treatment regimens. Its 8- to 10-fold higher in vitro potency and superior sterilizing activity in preclinical models, where a 6.25 mg/kg dose matched the efficacy of a higher 25 mg/kg dose of a related analog [1], provide a strong foundation for testing in novel combinations designed to cure TB in 4 months or less.

Preclinical and Clinical Research on Overcoming Bedaquiline Resistance

TBAJ-876 is a critical tool for addressing the emerging threat of bedaquiline resistance. Its demonstrated 10-fold lower MIC and superior in vivo efficacy against Rv0678 mutants compared to bedaquiline [2] makes it the compound of choice for evaluating new regimens intended to treat or prevent infections with bedaquiline-resistant *M. tuberculosis* strains.

Clinical Development of Pan-Susceptible TB Regimens with Improved Tolerability

For clinical-stage research, TBAJ-876 offers a validated path toward more tolerable and effective first-line therapy. The Phase 2 NC-009 trial demonstrated that a TBAJ-876-based regimen (SPaL) achieved a significantly higher 8-week sputum conversion rate (59%) compared to the standard-of-care (45%), while maintaining a comparable safety profile [3]. This positions TBAJ-876 as a lead candidate for next-generation pan-susceptible TB treatment.

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